![molecular formula C22H22F3N3O2S B460726 2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide CAS No. 626227-51-8](/img/structure/B460726.png)
2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including a cyano group (-CN), a trifluoromethyl group (-CF3), a sulfanyl group (-SH), and a methoxy group (-OCH3). These groups are attached to a cyclohepta[b]pyridine ring, which is a seven-membered ring fused to a pyridine ring .
Synthesis Analysis
While the specific synthesis for this compound is not available, similar compounds are often synthesized through methods such as catalytic protodeboronation of boronic esters . Trifluoromethyl groups can be introduced by replacing a chloride or a methyl group .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the cyclohepta[b]pyridine ring, with the various functional groups attached. The trifluoromethyl group is a key feature, often used to adjust the steric and electronic properties of a compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to significantly increase the electronegativity of a compound .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Metabolic Studies
One area of research involves the investigation of cytochrome P450 (CYP) enzymes, which play a crucial role in drug metabolism. The selectivity and inhibition of various CYP isoforms by compounds, including complex acetamides, are crucial for understanding drug-drug interactions and developing safer pharmaceuticals (Khojasteh et al., 2011). This research is vital for predicting potential interactions in multi-drug regimens and for the design of drugs with minimal adverse effects.
Neuroprotective and Neurotoxicological Assessments
Research into the neuroprotective and neurotoxicological effects of compounds, including novel psychoactive substances, is critical. Studies have examined the impact of these substances on central nervous system function, exploring mechanisms of action, potential therapeutic benefits, and risks. The analysis of substances like methoxetamine (MXE), an arylcyclohexylamine with structural similarities to ketamine and phencyclidine, has provided insights into non-competitive glutamate N-methyl-D-aspartate (NMDA) receptor antagonism and its effects on dopamine neurotransmission (Zanda et al., 2016). Such research is crucial for understanding the balance between therapeutic potential and the risk of neurotoxicity.
Pharmacophore Design for Kinase Inhibition
The design and synthesis of inhibitors targeting specific enzymes like p38 mitogen-activated protein (MAP) kinase, which is involved in proinflammatory cytokine release, is another area of research. Compounds with specific scaffolds, such as imidazoles, have been explored for their selectivity and potency in inhibiting p38 MAP kinase, offering insights into the development of anti-inflammatory drugs (Scior et al., 2011).
Environmental and Health Impact Studies
Investigations into the environmental and health impacts of chemical compounds, including their metabolites and transformation products, are essential. For example, studies on the degradation of acetaminophen by advanced oxidation processes have shed light on the generation of toxic by-products and their potential ecological and health risks (Qutob et al., 2022). This research informs wastewater treatment practices and environmental safety measures.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. This is a novel compound and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is believed that the compound interacts with its targets through its unique structural motifs, including the trifluoromethylpyridine (tfmp) and the cyclohepta[b]pyridin-2-yl groups .
Biochemical Pathways
The specific biochemical pathways affected by this compound are yet to be determined. The compound’s unique physicochemical properties, conferred by the fluorine atom and the pyridine moiety, suggest that it may interact with a variety of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
It is expected that the compound’s interaction with its targets will result in significant changes at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F3N3O2S/c1-30-15-9-7-14(8-10-15)12-27-19(29)13-31-21-17(11-26)20(22(23,24)25)16-5-3-2-4-6-18(16)28-21/h7-10H,2-6,12-13H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYVDAGDRIZLEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(CCCCC3)C(=C2C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-cyano-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl]sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.